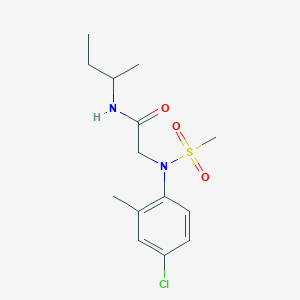![molecular formula C10H18N2O3 B4885480 N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)
N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as IVDE, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug delivery system. The compound is a member of the amide family and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide is not fully understood. However, it is believed that the compound forms stable complexes with drugs through hydrogen bonding and electrostatic interactions. These complexes are then transported to the target site, where they are released to exert their therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for drug delivery applications. The compound has been shown to have minimal effects on cell viability and proliferation, and it does not induce significant inflammatory responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide is its ability to improve the solubility and bioavailability of drugs. This can lead to more effective treatments for diseases. However, this compound has some limitations as well. The synthesis of the compound is complex and time-consuming, and it requires specialized equipment and expertise. Additionally, the stability of this compound complexes can be affected by environmental factors, such as pH and temperature.
Future Directions
For N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide research include the development of this compound complexes for the treatment of cancer, the use of this compound in nanocarriers for drug delivery, and the development of this compound-based hydrogels for tissue engineering applications.
Synthesis Methods
The synthesis of N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide involves several steps, starting with the reaction of isobutyryl chloride with ethylenediamine to form N-isobutyl ethylenediamine. This intermediate is then reacted with vinyl acetate to produce N-isobutyl-N'-[2-(acetoxy)ethyl]ethanediamide. The final step involves the reaction of N-isobutyl-N'-[2-(acetoxy)ethyl]ethanediamide with sodium hydroxide and acetic acid to form this compound.
Scientific Research Applications
N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential as a drug delivery system. The compound has been shown to form stable complexes with various drugs, including anticancer agents and antibiotics. These complexes have been found to exhibit improved solubility and bioavailability, making them more effective in treating diseases. Additionally, this compound has been used as a crosslinking agent in the preparation of hydrogels for drug delivery applications.
properties
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-4-15-6-5-11-9(13)10(14)12-7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQVCWWUJRIKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}butanamide](/img/structure/B4885432.png)
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![5-[(1-adamantylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885454.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)

![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)

![3-[(4-benzyl-1-piperazinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4885487.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)